Calculated Lipophilicity (XLogP3) of the 4‑Ethoxy Analog vs. Unsubstituted and 4‑Chloro Comparators
The 4‑ethoxy substituent imparts an intermediate lipophilicity (XLogP3 = 2.1) relative to the unsubstituted 1-(benzo[d]oxazol-2-yl)ethanone (LogP = 1.44) and the 4‑chloro analog (calculated logP ≈ 2.2) . This places the ethoxy derivative in a balanced LogP window (1–3) generally favourable for both aqueous solubility and passive membrane permeability, while avoiding the excessively high lipophilicity (LogP > 3) associated with promiscuous binding and poor developability .
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-(Benzo[d]oxazol-2-yl)ethanone: LogP = 1.44; 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone: logP ≈ 2.2; 1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone: estimated XLogP ≈ 1.5–2.0 |
| Quantified Difference | ΔLogP ≈ +0.66 vs. unsubstituted; ΔLogP ≈ −0.1 vs. 4‑chloro; ΔLogP ≈ +0.1–0.6 vs. 4‑methoxy |
| Conditions | Calculated values (XLogP3 or ALogP); multiple sources using different algorithms |
Why This Matters
An intermediate LogP optimises the balance between target engagement (sufficient membrane partitioning) and avoidance of non‑specific hydrophobic interactions, reducing the risk of off‑target toxicity compared with more lipophilic analogs.
- [1] ChemExper. 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone: logP = 2.2. http://mastersearch.chemexper.com/ (accessed 2026-04-27). View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
